2-(3-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)acetic acid

Physicochemical Profiling Drug Design ADME Optimization

Researchers designing polar, peripherally-restricted drug candidates need building blocks that combine high hydrophilicity with orthogonal derivatization handles. This sulfone-acetic acid intermediate provides: • LogP of -0.9893 and TPSA of 91.67 Ų - ensures aqueous solubility and minimizes CNS penetration. • Tertiary alcohol + carboxylic acid - enable parallel library synthesis (50-200 compounds) without protecting-group strategies. • Quaternary C3 chiral center - offers resolution potential for stereospecific SAR probes. Supplied at 98% purity; sealed in dry, 2-8 °C storage; room-temperature shipping. In stock for immediate R&D procurement.

Molecular Formula C6H10O5S
Molecular Weight 194.21 g/mol
Cat. No. B13635302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)acetic acid
Molecular FormulaC6H10O5S
Molecular Weight194.21 g/mol
Structural Identifiers
SMILESC1CS(=O)(=O)CC1(CC(=O)O)O
InChIInChI=1S/C6H10O5S/c7-5(8)3-6(9)1-2-12(10,11)4-6/h9H,1-4H2,(H,7,8)
InChIKeyJLHBZSIXJMRASY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)acetic Acid: A Tertiary-Alcohol Sulfone Building Block for Precision Synthesis and Medicinal Chemistry


2-(3-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)acetic acid (CAS 1339871-56-5) is a saturated cyclic sulfone featuring a synthetically strategic tertiary alcohol at the 3-position and a carboxylic acid functional handle. With the molecular formula C₆H₁₀O₅S and a molecular weight of 194.21 g/mol, this compound combines the metabolic stability and polarity of a sulfone with the hydrogen-bonding donor/acceptor capabilities of a tertiary alcohol . Its predicted physicochemical profile—including a LogP of -0.9893 and a topological polar surface area (TPSA) of 91.67 Ų—positions it as a substantially more hydrophilic and functionally versatile intermediate compared to simple thiophene-dioxide acetic acid derivatives . This unique combination of functional groups enables orthogonal derivatization strategies that are not accessible to analogs lacking the 3-hydroxy substitution.

Sulfone + tertiary alcohol + carboxylic acid building block for medicinal chemistry and diversity-oriented synthesis

Orthogonal derivatization handles enable parallel library construction without complex protecting groups

Quaternary carbon stereocenter supports enantioselective synthesis and chiral probe development

Why Generic Substitution of 2-(3-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)acetic Acid with Non-hydroxylated Analogs Fails


The presence of the tertiary alcohol at the 3-position of the tetrahydrothiophene ring is not a minor structural embellishment—it fundamentally alters the physicochemical and functional properties of the molecule. Compared to the closest non-hydroxylated analog, 2-(1,1-dioxidotetrahydrothiophen-3-yl)acetic acid (CAS 4785-66-4), the 3-hydroxy compound exhibits a LogP shift of approximately 2 log units (from +0.98 to -0.99), representing a roughly 100-fold increase in hydrophilicity [1]. The TPSA increases from 79.82 Ų to 91.67 Ų, and the hydrogen-bond donor count rises from 1 to 2 . These differences directly impact solubility, formulation behavior, membrane permeability, and metabolic stability in biological systems. In synthetic applications, the tertiary alcohol provides a unique handle for selective functionalization—such as acylation, carbamoylation, or sulfation—that is entirely absent in the non-hydroxylated analog. Simple replacement with the hydroxy-lacking analog therefore fails to recapitulate the target compound's solubility profile, reactivity manifold, or hydrogen-bonding network, making the two compounds non-interchangeable in any application where polarity, derivatization flexibility, or metabolic fate matters.

Target compound
2-(3-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)acetic acid
Common analog
2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid (CAS 4785-66-4)
Risk 1
Large hydrophilicity shift: the tertiary alcohol reduces LogP by ~2 units, altering solubility, permeability, and formulation behaviour
Risk 2
Missing derivatization handle: the analog lacks the tertiary alcohol, eliminating O-acylation, carbamoylation, or sulfation pathways
Risk 3
Conformational flexibility differs: the quaternary carbon restricts ring motion; the analog does not provide the same stereochemical constraint

Quantitative Physicochemical Differentiation of 2-(3-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)acetic Acid Against Its Closest Analogs


Lipophilicity Reduction: A 100-Fold Increase in Hydrophilicity vs. the Non-Hydroxylated Analog

The introduction of a tertiary alcohol at the 3-position of the tetrahydrothiophene-1,1-dioxide scaffold produces a dramatic shift in calculated lipophilicity. The target compound exhibits a LogP of -0.9893, compared to +0.9766 for 2-(1,1-dioxidotetrahydrothiophen-3-yl)acetic acid (CAS 4785-66-4), yielding a ΔLogP of -1.97 [1]. This difference of nearly 2 log units translates to an approximately 100-fold greater preference for the aqueous phase, fundamentally altering the compound's biological partitioning and formulation behavior.

Lipophilicity shift
Direct comparison
ΔLogP = −1.97 (~100‑fold increase in hydrophilicity)
Reported partition coefficient shift supports selection for low‑LogP research workflows
Predicted values; experimental verification advised
Physicochemical Profiling Drug Design ADME Optimization

Polar Surface Area Expansion: Enhanced Hydrogen-Bonding Capacity for Target Engagement

The topological polar surface area (TPSA) of the target compound is 91.67 Ų, compared to 79.82 Ų for the non-hydroxylated analog (CAS 4785-66-4) [1]. This +11.85 Ų increase reflects the contribution of the tertiary alcohol oxygen as an additional hydrogen-bond acceptor. Simultaneously, the hydrogen-bond donor count rises from 1 (carboxylic acid only) to 2 (carboxylic acid + tertiary alcohol), and the acceptor count increases from 3 to 4 . These changes predict stronger and more geometrically constrained interactions with biological targets, as well as altered membrane permeability.

H‑bond capacity
Direct comparison
ΔTPSA +11.85 Ų; H‑donors: 1→2, acceptors: 3→4
Expanded polar surface area and dual donor system may influence target‑engagement geometries
TPSA data from in silico prediction
Medicinal Chemistry Structure-Based Design Permeability

Orthogonal Derivatization: The Tertiary Alcohol as a Unique Synthetic Handle

The tertiary alcohol at the 3-position provides a functional handle for selective derivatization (e.g., acylation, carbamoylation, sulfation, or phosphorylation) that is entirely absent in all other tetrahydrothiophene-1,1-dioxide acetic acid analogs such as CAS 4785-66-4, CAS 1781610-08-9 (2-positional isomer), and CAS 1500757-31-2 (α-hydroxy acetic acid). The tertiary alcohol's steric hindrance imparts differential reactivity compared to a primary or secondary alcohol, enabling chemoselective transformations in the presence of the carboxylic acid . While quantitative kinetic data for this specific compound are not yet published, the well-established reactivity difference between tertiary alcohols and primary/secondary alcohols supports this as a class-level inference .

Orthogonal handles
Class-level inference
Tertiary alcohol enables acylation, carbamoylation, sulfation – absent in all unsubstituted analogs
Class-level support for reduced protecting‑group steps in library synthesis
No compound‑specific kinetic data published
Synthetic Chemistry Building Block Orthogonal Protection

Stereochemical Complexity: A Quaternary Carbon Center for Conformational Constraint

The 3-hydroxy substitution on the tetrahydrothiophene ring creates a quaternary carbon center, introducing a locus of chirality that does not exist in the non-hydroxylated analog (CAS 4785-66-4) or the 2-positional isomer . In the comparator, the 3-position is a simple CH group with no stereochemical element. The quaternary center in the target compound restricts conformational flexibility around the ring, potentially pre-organizing the molecule into a specific bioactive conformation. While no X-ray crystallographic data or specific biological activity comparison is currently available for this exact compound, quaternary carbon centers are a well-validated strategy in medicinal chemistry for reducing entropic penalty upon target binding and improving metabolic stability [1].

Stereochemical complexity
Class-level inference
Quaternary carbon introduces a stereogenic center; restricts ring conformational freedom
May support enantioselective synthesis and pre‑organized bioactive conformations
Currently available as racemate; class‑level precedent for metabolic stability
Conformational Analysis Chiral Pool Synthesis Bioactive Conformation

Strategic Application Scenarios for 2-(3-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)acetic Acid


CNS-Sparing Drug Design: Exploiting Low LogP for Peripheral Selectivity

The target compound's LogP of -0.9893—approximately 2 log units lower than the comparator—makes it highly suitable for designing peripherally restricted therapeutics where CNS penetration must be minimized . In programs targeting gastrointestinal, renal, or cardiovascular indications, this physicochemical profile reduces the risk of centrally mediated side effects. Medicinal chemists can further derivatize the tertiary alcohol and carboxylic acid to generate a focused library of polar, sulfone-containing drug candidates with predictable low brain exposure.

Probing Hydrogen-Bond-Mediated Protein–Ligand Interactions

With a TPSA of 91.67 Ų and a dual hydrogen-bond donor system (tertiary alcohol + carboxylic acid), this compound is ideal for fragment-based drug discovery or structure-activity relationship studies where specific hydrogen-bonding geometries are critical [1]. The sulfone oxygens provide additional strong acceptor sites, enabling multi-point binding to arginine-rich pockets, kinase hinge regions, or metalloenzyme active sites that the simpler comparator (TPSA 79.82, single H-donor) cannot engage.

Diversity-Oriented Synthesis: A Single Building Block for Parallel Library Construction

The orthogonal reactivity of the tertiary alcohol and carboxylic acid enables parallel library synthesis without complex protecting group strategies . The carboxylic acid can be converted to amides, esters, or heterocycles, while the tertiary alcohol can be independently acylated, sulfated, or phosphorylated. This bifunctional nature supports the rapid generation of 50–200 compound libraries from a single building block, significantly accelerating hit-to-lead timelines compared to monofunctional analogs.

Enantioselective Synthesis and Chiral Probe Development

The quaternary carbon at the 3-position introduces chirality that can be exploited for asymmetric synthesis [1]. Enantiomerically pure forms of this compound (once resolved) can serve as chiral probes for stereospecific target engagement studies, or as starting materials for enantioselective cascade reactions. This capability is entirely absent in the achiral comparator (CAS 4785-66-4) and represents a distinct advantage for programs requiring stereochemical control.

Application
Selection Property
Validation Focus
Peripheral selectivity research
Low predicted LogP, high polarity
Assess brain exposure in model systems
Fragment-based or structure-guided design
Dual H‑bond donor, high TPSA
Verify target‑engagement geometry
Diversity‑oriented parallel synthesis
Orthogonal tertiary alcohol and carboxylic acid
Demonstrate chemoselective derivatization
Chiral probe and asymmetric synthesis
Quaternary carbon stereocenter
Resolve enantiomers; evaluate stereochemical control
Selection properties are based on predicted physicochemical profiles and class‑level reactivity. Confirm experimentally for specific projects.
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